2,4-Diaminophenol dihydrochloride

Solubility Formulation Analytical Chemistry

Researchers requiring a highly water-soluble aminophenol for acidic photographic development or low-peroxide hair dye formulations often face inconsistent purity and supply. 2,4-Diaminophenol dihydrochloride (Amidol) resolves these challenges: • Exceptional aqueous solubility (275 g/L at 15°C) and acidic pH (1-2), enabling developer formulations without alkaline activators. • Distinct oxidative pathway yielding 2-amino-hydroquinone/2-amino-p-benzoquinone - critical for deep red-toned hair shades at ≤0.3% H₂O₂. • Certified purity ≥98%, minimizing variability in colorimetric assays (formaldehyde, ammonia) and electrochemical studies. Global shipment with full hazardous-goods compliance documentation.

Molecular Formula C6H10Cl2N2O
Molecular Weight 197.06 g/mol
CAS No. 137-09-7
Cat. No. B048997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminophenol dihydrochloride
CAS137-09-7
Synonyms2,4-diaminophenol
2,4-diaminophenol dihydrochloride
2,4-diaminophenol hydrochloride
amidol
Molecular FormulaC6H10Cl2N2O
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)O.Cl.Cl
InChIInChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H
InChIKeyKQEIJFWAXDQUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 74.3° F (NTP, 1992)
27.5 G/100 ML WATER @ 15 °C;  SLIGHTLY SOL IN ALCOHOL
SLIGHTLY SOL IN ETHER

2,4-Diaminophenol Dihydrochloride: Technical Baseline


2,4-Diaminophenol dihydrochloride (CAS 137-09-7), also known as Amidol, is an aromatic amine salt with the molecular formula C₆H₈N₂O·2HCl and a molar mass of 197.06 g/mol . It is a beige to gray-green crystalline powder with a water solubility of 275 g/L at 15°C and forms an acidic aqueous solution with a pH of 1-2 (50 g/L, 20°C) . Commercial purity specifications typically range from ≥97% to 99% [1]. The compound is primarily used as a photographic developer, a dye intermediate for hair and fur coloration, and a reducing agent in analytical chemistry [2].

Why 2,4-Diaminophenol Dihydrochloride Cannot Be Substituted


Despite sharing structural similarities with other aminophenols and phenylenediamines, 2,4-diaminophenol dihydrochloride exhibits distinct physicochemical properties, reactivity profiles, and toxicological characteristics that preclude simple substitution. Its dihydrochloride salt form confers exceptional aqueous solubility (275 g/L at 15°C) and an inherently acidic solution pH (1-2), which fundamentally alters its handling, formulation compatibility, and reaction kinetics compared to its free base or alternative developers like p-aminophenol and p-phenylenediamine . Furthermore, its oxidation pathway diverges from that of 2,5-diaminophenol, leading to the formation of 2-amino-hydroquinone/2-amino-p-benzoquinone via hydrolysis, which impacts its utility in oxidative coupling reactions for hair dye formulations [1]. These compound-specific properties necessitate a rigorous, data-driven evaluation when considering procurement for research or industrial applications [2].

2,4-Diaminophenol Dihydrochloride vs. Analogs: Evidence


Solubility and pH Advantage vs. Free Base

2,4-Diaminophenol dihydrochloride demonstrates a water solubility of 275 g/L (27.5 g/100 mL) at 15°C, which is significantly higher than the reported solubility of its free base, 2,4-diaminophenol, at approximately 60.5 g/L [1]. The resulting aqueous solution has a pH of 1-2 (50 g/L, 20°C), providing an acidic environment that is atypical for common photographic developers like p-aminophenol and p-phenylenediamine, which typically require alkaline conditions for optimal activity [2]. This acidic nature can influence reaction kinetics and is a critical factor in formulation design.

Solubility Formulation Analytical Chemistry

Different Oxidation Pathway vs. 2,5-Diaminophenol

Spectroelectrochemical analysis on platinum electrodes in acidic medium reveals that 2,4-diaminophenol undergoes hydrolysis during oxidation, yielding 2-amino-hydroquinone/2-amino-p-benzoquinone. In contrast, the oxidation mechanism of its positional isomer, 2,5-diaminophenol, is similar to that of p-phenylenediamine, producing 2-hydroxy-p-benzoquinoneimine [1]. This mechanistic divergence is a critical differentiator for applications involving oxidative coupling, such as hair dye formulation, where the specific intermediates generated dictate the final color, fastness, and potential for unintended side reactions [2].

Electrochemistry Oxidation Mechanism Hair Dye Chemistry

Hair Dye Performance vs. p-Aminophenol

In oxidative hair dye experiments, 2,4-diaminophenol hydrochloride produced a color that was 'many times darker and redder' than that produced by p-aminophenol when the hydrogen peroxide concentration was reduced from 3.0% to 0.3% [1]. Under standard high-peroxide conditions (3.0%), 2,4-diaminophenol hydrochloride was deemed 'not satisfactory' due to potential oxidative destruction, whereas p-aminophenol performance was maintained [1]. Additionally, after H₂O₂ treatment, the mutagenic potency of 2,4-diaminophenol remained unchanged or only slightly increased, a stark contrast to the significantly enhanced mutagenicity observed for oxidized p-phenylenediamine and 2,4-diaminoanisole [2].

Hair Dyeing Oxidative Coupling Cosmetic Formulation

Toxicity and Carcinogenicity vs. p-Phenylenediamine

The oral LD50 for 2,4-diaminophenol dihydrochloride in rats is 240 mg/kg, classifying it as toxic if swallowed . While p-phenylenediamine is a known skin sensitizer with a human lethal dose of approximately 3 grams [1], 2,4-diaminophenol dihydrochloride was not found to induce sensitization in guinea pig studies [2]. NTP carcinogenicity studies found 'some evidence' of carcinogenic activity in male B6C3F1 mice, based on increased incidences of renal tubule adenomas at the highest dose (38 mg/kg), but 'no evidence' in female mice or in male and female F344/N rats [3]. This contrasts with the well-documented sensitization and higher acute toxicity concerns associated with p-phenylenediamine.

Toxicology Carcinogenicity Safety Assessment

Optimal Applications of 2,4-Diaminophenol Dihydrochloride


Low-Peroxide Hair Dyes for Dark Red Shades

Based on direct comparative evidence, 2,4-diaminophenol dihydrochloride is a preferred intermediate for oxidative hair dye formulations where a low concentration of hydrogen peroxide (e.g., ≤0.3%) is desirable or necessary, and where the target color profile includes deep, red-toned shades [1]. Under these conditions, it produces a color that is 'many times darker and redder' than that achieved with p-aminophenol. However, formulators must account for its instability and oxidative destruction at higher peroxide concentrations (e.g., 3.0%), which limits its use in standard high-peroxide systems [1].

High-Concentration Aqueous Reagent Solutions

The exceptionally high water solubility of 2,4-diaminophenol dihydrochloride (275 g/L at 15°C) makes it an advantageous choice for preparing concentrated stock solutions for analytical assays, such as colorimetric detection of formaldehyde or ammonia [2], and for use as a reducing agent in aqueous-phase organic synthesis. Its acidic pH (1-2) may also be exploited in pH-dependent reaction systems, distinguishing it from the free base or other aminophenol salts .

Electrochemical Studies of Oxidative Hydrolysis

For fundamental studies in electrochemistry and materials science, 2,4-diaminophenol dihydrochloride provides a unique model compound due to its distinct oxidation pathway. Spectroelectrochemical evidence confirms that it undergoes hydrolysis to form 2-amino-hydroquinone/2-amino-p-benzoquinone, a behavior that diverges from the p-phenylenediamine-like mechanism of its isomer, 2,5-diaminophenol [3]. This makes it a valuable reagent for investigating structure-activity relationships in oxidative polymerization, sensor development, and the synthesis of novel quinone-based materials.

Acidic Photographic Developer Formulations

Unlike most photographic developing agents that require an alkaline environment, 2,4-diaminophenol dihydrochloride (Amidol) is uniquely effective in slightly acidic conditions [4]. This property is leveraged in niche photographic processes, such as those requiring reduced emulsion swelling or specific tonal characteristics (e.g., warm brown-black prints) [4]. Procurement for this application is driven by the compound's singular ability to function without alkaline activators, which can be crucial for archival stability or when processing delicate emulsions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diaminophenol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.